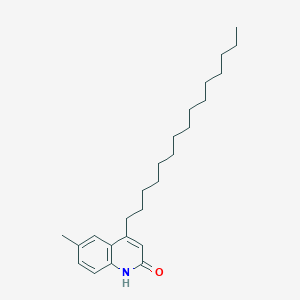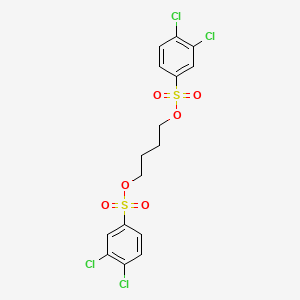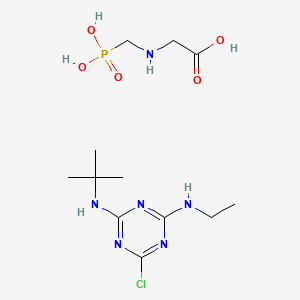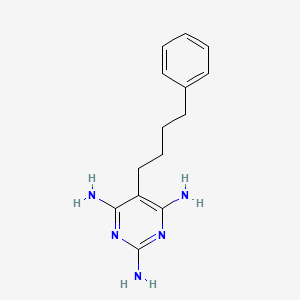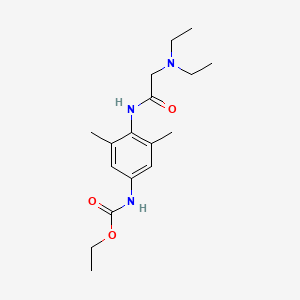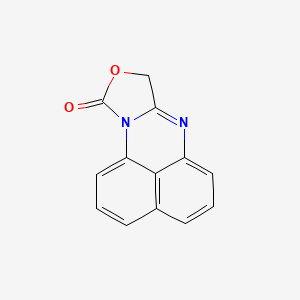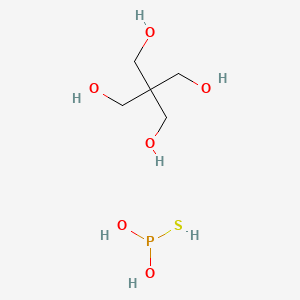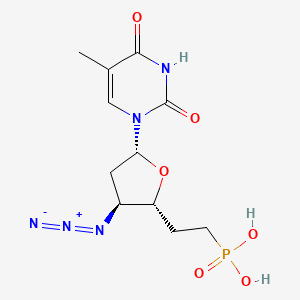![molecular formula C33H24IrN3 B12807788 (OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium is a complex organometallic compound featuring iridium as the central metal atom. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium typically involves the coordination of iridium with 2-(2-pyridinyl)phenyl ligands. The process generally includes the following steps:
Ligand Preparation: The 2-(2-pyridinyl)phenyl ligands are synthesized through a series of organic reactions, often involving the coupling of pyridine with phenyl derivatives.
Complex Formation: The iridium precursor, such as iridium trichloride, is reacted with the prepared ligands under controlled conditions. This step often requires the use of solvents like dichloromethane or toluene and may involve heating to facilitate the reaction.
Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can modify the oxidation state of iridium, affecting the compound’s reactivity and stability.
Substitution: Ligand substitution reactions can occur, where the 2-(2-pyridinyl)phenyl ligands are replaced by other ligands, altering the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, often used under controlled temperature and pressure.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, typically in an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or ethanol, with the reaction conditions tailored to the specific ligands involved.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium complexes with higher oxidation states, while substitution reactions can produce a variety of iridium-ligand complexes with different properties.
Aplicaciones Científicas De Investigación
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential in bioimaging and as a probe for detecting specific biomolecules due to its luminescent properties.
Medicine: Explored for its anticancer properties, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry: Widely used in the development of OLEDs, where its high efficiency and stability make it an ideal candidate for light-emitting layers.
Mecanismo De Acción
The mechanism by which (OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium exerts its effects involves its interaction with molecular targets and pathways:
Photophysical Properties: The compound’s luminescence is due to the electronic transitions within the iridium-ligand complex. These transitions are influenced by the ligand field and the oxidation state of iridium.
Biological Activity: In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]ruthenium: Similar in structure but with ruthenium as the central metal atom, this compound also exhibits interesting photophysical properties.
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]platinum: Platinum-based analogs are studied for their catalytic and anticancer activities.
Uniqueness
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium stands out due to its superior luminescent efficiency and stability, making it particularly valuable in optoelectronic applications. Its unique combination of photophysical and biological properties also makes it a versatile compound for various research fields.
Propiedades
Fórmula molecular |
C33H24IrN3 |
|---|---|
Peso molecular |
654.8 g/mol |
Nombre IUPAC |
iridium(3+);2-phenylpyridine |
InChI |
InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1;+3 |
Clave InChI |
NSABRUJKERBGOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


